molecular formula C18H21FN2O3 B2845725 1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2194847-79-3

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2845725
CAS No.: 2194847-79-3
M. Wt: 332.375
InChI Key: PFBJJWWAQIUNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H21FN2O3 and its molecular weight is 332.375. The purity is usually 95%.
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Biological Activity

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FNO2C_{17}H_{20}FNO_2, with a molecular weight of approximately 295.35 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H20FNO2C_{17}H_{20}FNO_2
Molecular Weight295.35 g/mol
DensityNot specified
Boiling PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.28Inhibition of HDACs and cell cycle arrest
HeLa (Cervical)0.50Induction of apoptosis
A549 (Lung)0.45Disruption of mitochondrial function

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies indicated that the compound significantly inhibits the growth of MCF-7 cells with an IC50 value of 0.28 µM. The mechanism involves HDAC inhibition leading to increased acetylation of histones, resulting in altered gene expression favoring apoptosis.
  • HeLa Cervical Cancer Cells : The compound also demonstrated efficacy against HeLa cells, with an IC50 value of 0.50 µM. The observed effects included cell cycle arrest at the G2/M phase and induction of apoptotic pathways.
  • A549 Lung Cancer Cells : In A549 cells, the compound showed an IC50 value of 0.45 µM, suggesting a potent effect on lung cancer proliferation through mitochondrial disruption.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to evaluate its bioavailability and metabolic pathways.

Properties

IUPAC Name

1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJJWWAQIUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.